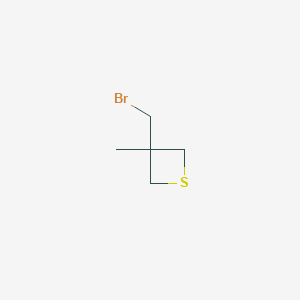

3-(Bromomethyl)-3-methylthietane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties include reactivity, acidity or basicity, and stability .Applications De Recherche Scientifique

Synthesis and Characterization in Material Science

3-(Bromomethyl)-3-methylthietane and its derivatives play a significant role in material science, particularly in the synthesis and characterization of polymers and other compounds. For instance, 3-Difluoroaminomethyl-3-methyl oxetane was synthesized through processes involving bromination and cyclization, leading to a homopolymer that serves as an energetic binder in solid propellants and explosives. This showcases the compound's utility in developing materials with specific functional properties (Huan Li et al., 2014).

Environmental Applications: Fumigation Effluents

In environmental applications, research has focused on the degradation and recapture of methyl bromide, a fumigant, from air streams. Although not directly involving this compound, this research provides context for the broader category of brominated compounds' environmental impact and management. Methods using activated carbon and sodium thiosulfate to recover and degrade methyl bromide highlight the ongoing efforts to mitigate the environmental and health hazards posed by such compounds (J. Gan & S. Yates, 1998).

Advanced Aromatic Compounds Synthesis

Another significant application is in the synthesis of aromatic compounds. For example, the preparation of a remarkably aromatic thia[13]annulene involved using 2,4-Bis(bromomethyl)-3-methylthiophene as an intermediate. This research underscores the role of bromomethylated compounds in synthesizing complex aromatic systems with notable diatropicity, contributing to the understanding of aromaticity in chemistry (R. H. Mitchell & V. S. Iyer, 1996).

Chemical Alternatives to Soil Fumigants

Furthermore, the search for alternatives to methyl bromide for soil fumigation has led to investigations into other brominated compounds. Though direct references to this compound in this context are limited, the broader discussion on brominated fumigants emphasizes the need for effective and environmentally friendly alternatives in agriculture and pest management (J. M. Duniway, 2002).

Analytical Chemistry Applications

In analytical chemistry, bromomethylated compounds serve as derivatization agents to enhance the detection of various analytes. For instance, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been utilized as a sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, demonstrating the versatility of brominated compounds in facilitating complex analytical procedures (M. Yamaguchi et al., 1985).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(bromomethyl)-3-methylthietane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrS/c1-5(2-6)3-7-4-5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDVCWXEBQXGBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2897323.png)

![8-(azepan-1-yl)-7-(2-{[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2897325.png)

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2897331.png)

![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2897332.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,6-difluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2897340.png)

![2,3,5,6-tetramethyl-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2897342.png)

![2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2897344.png)